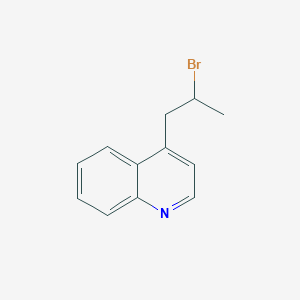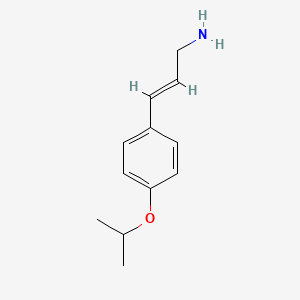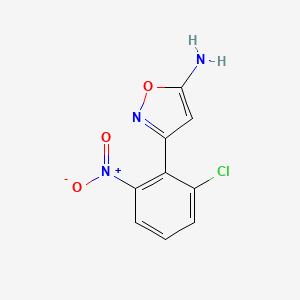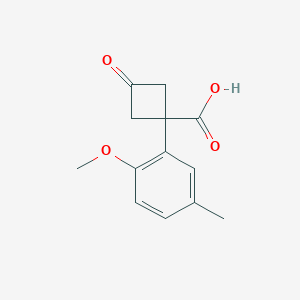
1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound with a unique structure that combines a methoxy-substituted phenyl ring with a cyclobutane carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions, where a diene and a dienophile react to form the cyclobutane ring.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol precursor using reagents such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
- 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid
- 1-(2-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid
- 1-(2-Methoxy-5-chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Uniqueness: 1-(2-Methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent or a chemical intermediate.
Propriétés
Formule moléculaire |
C13H14O4 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
1-(2-methoxy-5-methylphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-8-3-4-11(17-2)10(5-8)13(12(15)16)6-9(14)7-13/h3-5H,6-7H2,1-2H3,(H,15,16) |
Clé InChI |
BKQDYKJWNCLOMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C2(CC(=O)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


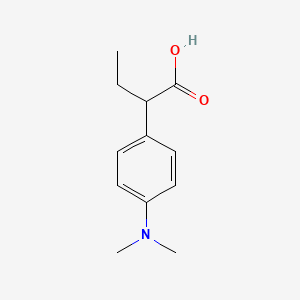


![Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)

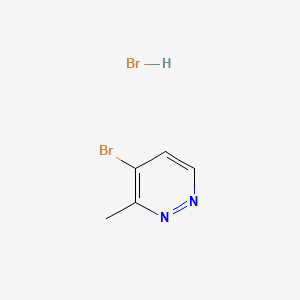

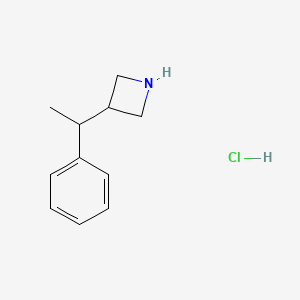
![1-[(2-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B13604297.png)
![4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/structure/B13604303.png)
